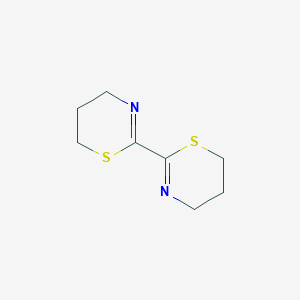
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol is a complex organic compound that features both acetic acid and a substituted cyclohexadienol structure. This compound is notable for its unique combination of functional groups, which include a carboxylic acid group and a hydroxyl group attached to a cyclohexadiene ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. Subsequent functionalization steps introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclohexadiene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclohexadiene derivatives.
科学的研究の応用
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
類似化合物との比較
Similar Compounds
Phenol: Similar hydroxyl group but lacks the carboxylic acid group.
Cyclohexanol: Similar cyclohexane ring with a hydroxyl group but lacks the conjugated diene structure.
Benzoic acid: Contains a carboxylic acid group but lacks the hydroxyl group and the cyclohexadiene ring.
Uniqueness
Acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1-ol is unique due to its combination of functional groups and its conjugated diene structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
38610-77-4 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
acetic acid;6-methyl-3-prop-1-en-2-ylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,6,9,11H,1,5H2,2-3H3;1H3,(H,3,4) |
InChIキー |
GZVPKZPJGMPRCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(C=C1O)C(=C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


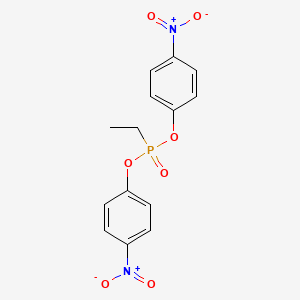
![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
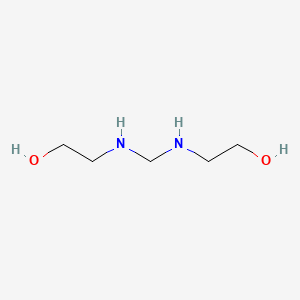
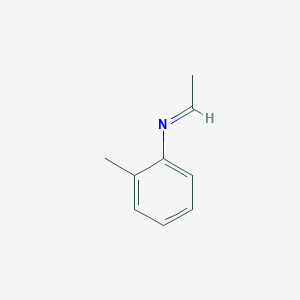

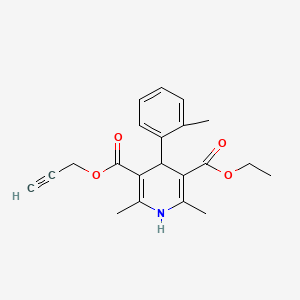

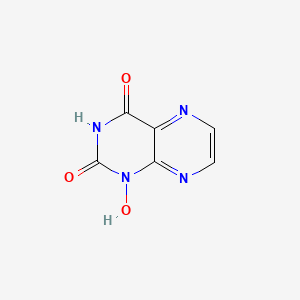
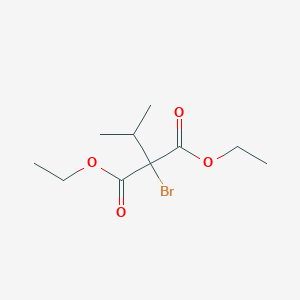
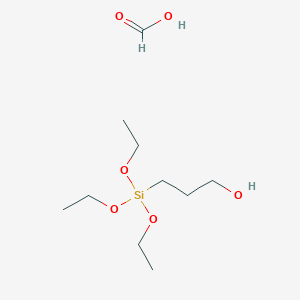
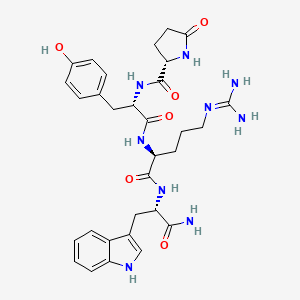
![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
